molecular formula C4H2BrIS B1278521 3-Bromo-2-iodothiophene CAS No. 60404-24-2

3-Bromo-2-iodothiophene

Cat. No. B1278521
CAS RN: 60404-24-2
M. Wt: 288.93 g/mol
InChI Key: JRWOMWZUHZNFGP-UHFFFAOYSA-N
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Description

3-Bromo-2-iodothiophene is a halogenated thiophene, a compound that is part of the thiophene family characterized by a sulfur atom in a five-membered aromatic ring. This compound is particularly interesting due to the presence of both bromine and iodine atoms, which makes it a versatile intermediate in organic synthesis, especially in the formation of thiophene polymers and other thiophene derivatives through various coupling reactions 10.

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through several methods. One approach involves the reaction of this compound with sodium methoxide, which can lead to a halogen-dance, producing a mixture of bromo- and iodo-thiophenes . Another method includes the selective lithiation of 3-bromothiophene, which can be transformed into 2-bromo-3-formylthiophene with high selectivity by formylation with dimethylformamide (DMF) . Additionally, 3-Bromothiophene, a closely related compound, can be synthesized by reduction and isomerization and used to synthesize various thiophene polymers10.

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related thiophene derivatives has been analyzed using techniques such as X-ray crystallography, which revealed the molecular structure of 3,4′-dibromo-2,2′-bithiophene . This type of analysis is crucial for understanding the reactivity and properties of thiophene derivatives.

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of halogen substituents that can be replaced through coupling reactions. For instance, bromothiophene derivatives can react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system to induce coupling at the C-H bond adjacent to the sulfur atom . Additionally, the synthesis of block copolythiophenes can be achieved by nickel-catalyzed coupling polymerization of halogenated thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be characterized by various spectroscopic and analytical techniques. For example, the structure of block copolymers derived from halogenated thiophenes was confirmed by FT-IR and 1H NMR spectroscopies, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), ultraviolet-visible (UV-vis), and fluorescence spectroscopies . The thin films formed from these polymers can be analyzed using atomic force microscopy (AFM) to determine properties such as phase separation .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Halogen-Dance Reaction : The reaction of 3-bromo-2-iodothiophene with sodium methoxide leads to a "halogen-dance", producing a mixture of bromo-iodothiophenes, diiodo-bromothiophenes, and triiodo-bromothiophenes. This reaction showcases its potential for complex halogen rearrangement processes in organic synthesis (Gronowitz, Hallberg, & Glennow, 1980).

Spectroscopy and Material Studies

  • Vibrational Spectra Analysis : The infrared (i.r.) and Raman spectra of this compound have been studied, providing insights into the vibrational characteristics of halogenated thiophenes. This is crucial for understanding the molecular behavior of such compounds (Paliani & Cataliotti, 1982).

Photogeneration and Photochemistry

  • Photogeneration of Heteroaryl Cations : In the study of photochemical dehalogenation, halothiophenes, including this compound, show potential for the photogeneration of heteroaryl cations. This reveals its importance in photochemical synthesis processes (Raviola et al., 2016).

Polymerization and Material Science

  • Controlled Polymerization : this compound has been used in the selective lithiation and transformation into 2-bromo-3-formylthiophene, indicating its utility in controlled polymerization processes (Sonoda et al., 2009).
  • Synthesis of Polythiophenes : It's also utilized in the synthesis of polythiophenes with narrow polydispersity, suggesting its relevance in the creation of specialized polymers (Miyakoshi, Yokoyama, & Yokozawa, 2004).

Kinetics and Catalysis

  • Kinetic Studies in Polymerization : The compound plays a role in kinetic studies of controlled polymerization, specifically in understanding the propagation rate constants, which is vital for developing high-performance polymeric materials (Lamps & Catala, 2011).

Safety and Hazards

3-Bromo-2-iodothiophene is considered hazardous. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-2-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWOMWZUHZNFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449812
Record name 3-bromo-2-iodo-thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60404-24-2
Record name 3-bromo-2-iodo-thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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